N-Boc-(+/-)-3-aminooctanal; 98%

Catalog No.
S6647486
CAS No.
1335031-55-4
M.F
C13H25NO3
M. Wt
243.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-(+/-)-3-aminooctanal;  98%

CAS Number

1335031-55-4

Product Name

N-Boc-(+/-)-3-aminooctanal; 98%

IUPAC Name

tert-butyl N-[(3R)-1-oxooctan-3-yl]carbamate

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

InChI

InChI=1S/C13H25NO3/c1-5-6-7-8-11(9-10-15)14-12(16)17-13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,16)/t11-/m1/s1

InChI Key

GSBODSPYPCQVRD-LLVKDONJSA-N

SMILES

CCCCCC(CC=O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCCC(CC=O)NC(=O)OC(C)(C)C

Isomeric SMILES

CCCCC[C@H](CC=O)NC(=O)OC(C)(C)C

Applications in Organic Synthesis

N-Boc-(+/-)-3-Aminooctanal finds application in the synthesis of a diverse range of molecules, including:

  • Peptides and peptidomimetics: The amine group can be coupled with carboxylic acids to form peptide bonds, while the aldehyde can be further functionalized to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides [].
  • Unnatural amino acids: Modification of the aldehyde group followed by reductive amination or condensation reactions allows for the synthesis of unnatural amino acids, which can be incorporated into peptides to modulate their properties [].
  • Heterocycles: The amine and aldehyde functionalities can be involved in cyclization reactions to form various heterocyclic compounds, which are ring structures containing atoms other than carbon [].
  • Biologically active molecules: N-Boc-(+/-)-3-Aminooctanal can serve as a starting material for the synthesis of complex natural products and other bioactive molecules with potential therapeutic applications [].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

243.18344366 g/mol

Monoisotopic Mass

243.18344366 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

Explore Compound Types